(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine

Description

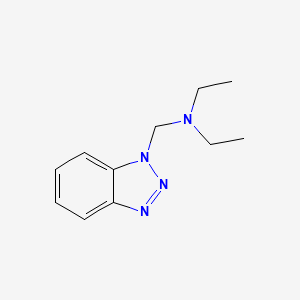

Structure

3D Structure

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-3-14(4-2)9-15-11-8-6-5-7-10(11)12-13-15/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBPLHSUOPIPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine typically involves the reaction of benzotriazole with diethylamine in the presence of a suitable catalyst. One common method involves the use of formaldehyde as a methylene source. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzotriazole moiety, which is known for its ability to act as a stabilizer and UV absorber. The diethylamine group enhances its solubility and reactivity, making it suitable for various applications. Its structure can be represented as follows:

Chemistry

- Synthesis of Complex Molecules : (1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine is utilized as an intermediate in the synthesis of complex organic compounds. Its reactivity allows for the introduction of various functional groups in synthetic pathways.

- Photostabilizers : The benzotriazole structure acts as an effective UV stabilizer in polymers and coatings, enhancing durability and longevity under sunlight exposure.

Biology

- Antimicrobial Properties : Research has indicated that this compound exhibits potential antimicrobial activity. Studies show that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Biological Assays : The compound is also used in biological assays to study enzyme interactions and receptor binding due to its ability to form stable complexes with various biomolecules.

Medicine

- Drug Development : The unique properties of this compound make it a subject of interest in drug development. Its ability to modify biological activity suggests potential therapeutic applications, particularly in targeting specific diseases.

- Pharmaceutical Formulations : The compound can be incorporated into pharmaceutical formulations as a stabilizer or active ingredient due to its favorable solubility and reactivity profiles.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) lower than traditional antibiotics. |

| Study 2 | Photostabilization | Showed significant improvement in UV resistance when incorporated into polymer matrices compared to controls without the compound. |

| Study 3 | Drug Interaction | Investigated binding affinities with specific receptors; results indicated potential for modulating receptor activity effectively. |

Mechanism of Action

The mechanism of action of (1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form coordination complexes with metal ions, affecting the activity of metalloenzymes. Additionally, the diethylamine group can interact with biological membranes, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varying Amine Substituents

Key Observations :

- Solubility : Diethylamine substituents improve solubility in organic solvents compared to phthalimide derivatives .

- Reactivity : Primary amines (e.g., aniline derivatives) are more reactive in electrophilic aromatic substitution, whereas tertiary amines like diethylamine are better suited for coordination chemistry .

Compounds with Multiple Benzotriazole Groups

Key Observations :

- Steric Effects: Bis-benzotriazole compounds exhibit increased steric hindrance, limiting their utility in reactions requiring small nucleophiles (e.g., t-butanol reactions yield complex mixtures) .

- Synthetic Utility : Multi-benzotriazole derivatives are valuable intermediates for constructing complex heterocycles .

Reaction Yields with Nucleophiles

Data from highlights the impact of nucleophile size on reaction efficiency:

| Nucleophile | Product Yield (%) | Key Product |

|---|---|---|

| Cyanide anion | Moderate (7e: ~50%) | Bis-cyano derivatives |

| Benzotriazole (BtH) | High (7f: >70%) | Bis-benzotriazole derivatives |

| t-Butanol | Low (<20%) | Complex mixtures; isolation challenges |

The diethylamine substituent in this compound may mitigate steric effects compared to bulkier groups, improving reaction yields with larger nucleophiles .

Biological Activity

(1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine is a benzotriazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzotriazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure consists of a benzotriazole ring linked to a diethylamine moiety. The presence of both the benzotriazole and the diethylamine groups suggests a potential for significant biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of benzotriazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Research shows that benzotriazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The benzotriazole moiety can interact with enzymes through hydrogen bonding or hydrophobic interactions, potentially inhibiting their activity.

- DNA Interaction : Some studies suggest that benzotriazoles can intercalate into DNA or bind to nucleic acids, affecting cellular processes such as replication and transcription .

Antimicrobial Activity Studies

A comparative study evaluated the antimicrobial efficacy of various benzotriazole derivatives against standard microbial strains. The results indicated that certain derivatives exhibited significant zone inhibition against Bacillus subtilis and Candida albicans, suggesting potential applications in infection control .

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | B. subtilis | 18 |

Anticancer Activity Studies

In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines. The compound showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different cell types .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| HeLa (cervical) | 25 |

| A549 (lung) | 30 |

Study on Antimicrobial Efficacy

A study conducted by Suma et al. investigated the antimicrobial properties of several benzotriazole derivatives. The compound exhibited comparable activity to standard antibiotics against resistant strains of bacteria .

Study on Cytotoxicity

Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of benzotriazole derivatives on human cancer cell lines. The study concluded that modifications to the benzotriazole structure could enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1H-1,2,3-Benzotriazol-1-ylmethyl)diethylamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, benzotriazole derivatives are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. Optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst loading (e.g., 5–10 mol% CuI). Reaction progress can be monitored via TLC or HPLC, with purity verified by melting point analysis and -NMR .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of 1D and 2D NMR (, , HSQC, HMBC) to resolve overlapping signals caused by the benzotriazole and diethylamine groups. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. Purity is assessed via HPLC with UV detection at 254 nm. Crystallographic data (if available) from X-ray diffraction can resolve stereochemical ambiguities .

Q. What spectroscopic techniques are critical for analyzing interactions between this compound and biological targets?

- Methodological Answer : UV-Vis spectroscopy can track ligand-binding interactions (e.g., with enzymes or DNA). Fluorescence quenching experiments reveal binding constants (). FT-IR identifies functional group interactions, while surface plasmon resonance (SPR) provides real-time kinetic data (association/dissociation rates) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability and reactivity of this compound in aqueous media?

- Methodological Answer : Conduct solvatochromic studies using Kamlet-Taft or Catalan parameters to correlate solvent polarity with compound stability. pH-dependent degradation pathways can be analyzed via LC-MS in buffers (pH 3–10). For instance, protonation of the benzotriazole nitrogen at low pH may alter reactivity, while hydrolysis of the diethylamine group dominates at high pH .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize the molecular geometry and predict electrostatic potential maps. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like kinases or GPCRs. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data for benzotriazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Validate findings using orthogonal assays:

- In vitro cytotoxicity: Compare MTT and resazurin assays.

- In silico ADMET profiling: Use SwissADME to predict bioavailability and toxicity.

- Cross-validate with structural analogs to isolate pharmacophore contributions .

Q. What experimental designs are effective for studying the environmental fate of this compound?

- Methodological Answer : Use split-plot designs to evaluate abiotic/biotic degradation. For example:

- Main plots : Soil vs. aquatic systems.

- Subplots : Varying microbial consortia or UV exposure.

- Analyze metabolites via GC-MS or -NMR (if phosphorylated intermediates form). Half-life () calculations require first-order kinetics modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.